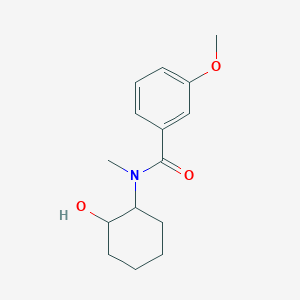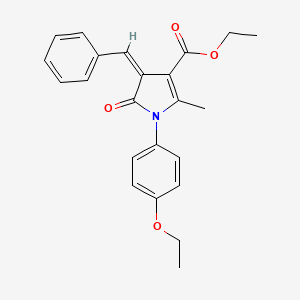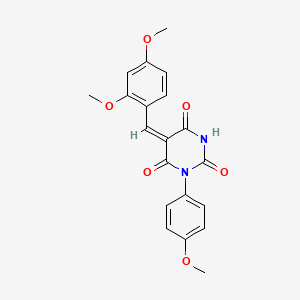![molecular formula C19H25N3O4 B4732823 N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4732823.png)
N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide
Vue d'ensemble
Description
N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a broad range of biological activities, including anti-tumor, anti-angiogenic, and anti-inflammatory effects. In
Mécanisme D'action
N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide 43-9006 inhibits the activity of several kinases that are involved in cell proliferation, angiogenesis, and apoptosis. It targets the RAF/MEK/ERK signaling pathway, which is commonly activated in cancer cells. By inhibiting this pathway, N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide 43-9006 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide 43-9006 has been shown to have a broad range of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and prevent the formation of new blood vessels. N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide 43-9006 has also been shown to have anti-inflammatory effects, which can reduce the risk of cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide 43-9006 is a potent inhibitor of several kinases, making it a valuable tool for studying the role of these kinases in cancer development. However, its broad range of biological activities can make it difficult to determine the specific mechanisms of action. Additionally, N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide 43-9006 has limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the study of N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide 43-9006. One area of interest is the development of new analogs that can overcome the limitations of the compound. Another area of interest is the identification of biomarkers that can predict the response to N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide 43-9006 treatment. Finally, there is a need for further clinical trials to determine the efficacy and safety of N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide 43-9006 in different types of cancer.
Applications De Recherche Scientifique
N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cells, including hepatocellular carcinoma, renal cell carcinoma, melanoma, and breast cancer. N-butyl-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide 43-9006 has also been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels that are necessary for tumor growth.
Propriétés
IUPAC Name |
1-butyl-3-[[5-[(3,5-dimethylphenoxy)methyl]furan-2-carbonyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-4-5-8-20-19(24)22-21-18(23)17-7-6-15(26-17)12-25-16-10-13(2)9-14(3)11-16/h6-7,9-11H,4-5,8,12H2,1-3H3,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHHBGGIJNTEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NNC(=O)C1=CC=C(O1)COC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-ethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4732740.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4732752.png)
![1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine](/img/structure/B4732754.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4732759.png)
![2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide](/img/structure/B4732764.png)
![N-(3-fluorophenyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4732770.png)

![N-(2,5-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4732782.png)
![ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4732790.png)

![ethyl 4-{3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B4732811.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4732815.png)
![2-chloro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4732826.png)